1-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}methanamine dihydrochloride
Description
1-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}methanamine dihydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique triazole and thiazole fused ring structure, which imparts a range of biological activities and potential therapeutic applications.
Properties
CAS No. |
2742657-67-4 |
|---|---|
Molecular Formula |
C5H10Cl2N4S |
Molecular Weight |
229.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}methanamine dihydrochloride involves several synthetic routes. One common method includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}methanamine dihydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}methanamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the urease enzyme, which is a virulence factor in urease-positive microorganisms . The compound binds to the active site of the enzyme, preventing its catalytic activity and thereby exerting its antimicrobial effects.
Comparison with Similar Compounds
1-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}methanamine dihydrochloride can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound shares a similar fused ring structure but differs in its specific biological activities and applications.
1,2,4-Triazolo[3,4-b][1,3,5]thiadiazine: Another isomeric variant with distinct pharmacological properties.
The uniqueness of this compound lies in its specific combination of triazole and thiazole rings, which confer a unique set of biological activities and potential therapeutic applications.
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